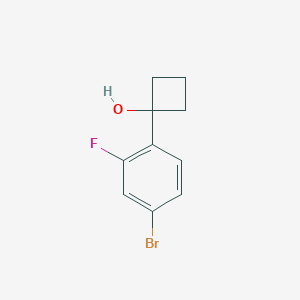
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H10BrFO. It is a cyclobutanol derivative containing a benzene ring substituted with bromine and fluorine atoms. This compound is often used as a building block in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(4-Bromo-2-chlorophenyl)cyclobutanol
- 1-(4-Bromo-2-methylphenyl)cyclobutanol
- 1-(4-Bromo-2-nitrophenyl)cyclobutanol
Comparison: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H10BrFO/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6,13H,1,4-5H2 |
InChIキー |
LLTQJDSKKZYFAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Br)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















